molecular formula C10H17NO4 B143895 (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid CAS No. 90600-20-7

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Cat. No. B143895
CAS RN: 90600-20-7
M. Wt: 215.25 g/mol
InChI Key: BUPDPLXLAKNJMI-ZETCQYMHSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid” is a compound that contains an amino acid backbone with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino acid with a Boc group. This can be achieved using Boc2O (di-tert-butyl dicarbonate) in the presence of a base. The resulting Boc-protected amino acid can then be further modified as needed.



Molecular Structure Analysis

The molecular structure of this compound would include a carboxylic acid group, an amine group protected by a Boc group, and a pent-4-enoic acid side chain. The (S)- designation indicates that this compound is a single enantiomer, meaning it has a specific three-dimensional arrangement of its atoms.



Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and reagents present. Under acidic conditions, the Boc group could be removed to reveal the free amine. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds. The Boc group would increase its molecular weight and size.


Scientific Research Applications

Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is used in the synthesis of δ,γ-unsaturated amino acids, demonstrating its utility in the creation of optically active compounds. This process involves the reaction of (R)-tert-butanesulfinamide and glyoxylic acid, followed by the addition of allylboronic acid pinacol ester, yielding products with high diastereoselectivity (Sugiyama, Imai, & Ishii, 2013).

Preparation of Hydroxyproline Derivatives

The compound is also crucial in the production of hydroxyproline derivatives. Enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection undergo epoxidation and intramolecular cyclization, leading to hydroxyproline derivatives with distinct stereoisomers, which are essential in various biochemical processes (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

Role in Divergent Synthesis Pathways

The compound plays a significant role in divergent synthesis pathways. For example, it is involved in the synthesis of pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, demonstrating the versatility of the compound in organic synthesis (Rossi et al., 2007).

Use in Stereoselective Synthesis

It is employed in the stereoselective synthesis of compounds like ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which is crucial for the production of certain pharmaceutical compounds (Zhai et al., 2013).

Application in N-tert-Butoxycarbonylation

The compound is used in the N-tert-butoxycarbonylation of amines, showcasing its importance in protecting group strategies in peptide synthesis (Heydari et al., 2007).

Precursor for trans-4-Methylproline

It serves as a precursor in the hydrogenation process for producing trans-4-methylproline, a compound with potential in bioorganic chemistry (Nevalainen & Koskinen, 2001).

Safety And Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazards would depend on its physical and chemical properties. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.


Future Directions

The future directions for research on this compound could involve exploring its potential uses in peptide synthesis or other areas of organic chemistry. Further studies could also investigate the properties and reactivity of the Boc-protected amino group.


Please note that this is a general analysis based on the structure of the compound. For more specific information, further research would be needed. Always consult a chemistry professional or reference material for accurate information.


properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPDPLXLAKNJMI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370330
Record name (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

CAS RN

90600-20-7
Record name (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Wu - 2019 - search.proquest.com
Vicinal amino alcohols are structures commonly found in pharmaceutically relevant compounds and natural products, as well as synthetic targets such as ligands and chiral auxiliaries. …
Number of citations: 3 search.proquest.com
JM Bubb, RM Williams, JL Wood, BR McNaughton… - 2012 - mountainscholar.org
Herein we discuss our work involving three different projects, namely (1) efforts toward the total synthesis of quinine,(2) synthesis of largazole analogs, and (3) progress toward potential …
Number of citations: 0 mountainscholar.org
K Kuhn - 2017 - epub.uni-regensburg.de
The neuropeptide Y family comprises three 36-amino acid peptides, namely neuropeptide Y (NPY), peptide YY (PYY) and pancreatic polypeptide (PP). In humans, the three peptides …
Number of citations: 2 epub.uni-regensburg.de
K Kuhn - 2017 - core.ac.uk
Neuropeptide Y (NPY), peptide YY (PYY) and pancreatic polypeptide (PP) consist of 36 amino acids and share considerable sequence similarities (Figure 1). 1-3 NPY, PYY and PP …
Number of citations: 2 core.ac.uk
PE Gormisky - 2014 - search.proquest.com
Synthetic chemists are continually challenged to develop more efficient and selective methods for the synthesis of both simple and complex molecules. Traditionally, starting materials …
Number of citations: 3 search.proquest.com

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